molecular formula C20H22O6 B1254381 Myrocin B

Myrocin B

Cat. No.: B1254381
M. Wt: 358.4 g/mol
InChI Key: ZALWBYOUGDMNTP-RXSCCBSPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Molecular Structure

This compound (C₂₀H₂₂O₆; molecular weight: 358.4 g/mol) belongs to the pimarane diterpene family, featuring a highly oxygenated tricyclic core fused to a γ-lactone moiety. Its structure includes a spiro[benzofuranon-tetrahydroisobenzo furan] system, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The compound’s IUPAC name is (1S,2S,5R,9S,12S,15S,17R)-5-ethenyl-2,9-dihydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-3,8,11-trione .

Key structural features include:

  • A cyclopropane ring at the C1–C10–C20 position, a hallmark of pimarane diterpenes.
  • Oxygenated functional groups (hydroxyl, ketone, and ester moieties) that contribute to its bioactivity.
  • A stereochemically complex arrangement with seven chiral centers.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.4 g/mol
Melting Point 173–175°C (decomposes)
Specific Rotation [α]D²⁵ = -13.7° (c = 0.35, MeOH)
SMILES C=1C=CC=CC=CC=CC=CC=CC1
InChI Key RYQWRHUSMUEYST-WMCITNNISA-N

Historical Discovery and Natural Sources

This compound was first reported in 1988 by Hsu et al., who isolated it from Myrothecium verrucaria strain No. 55 (FERM P-8880) during a screen for antifungal agents. The compound was purified via ethyl acetate extraction followed by silica gel chromatography, yielding colorless needles. Subsequent studies identified this compound in related fungi, including Albifimbria verrucaria and Paramyrothecium roridum.

Natural Sources and Isolation Methods :

  • Primary Source : Soil-derived Myrothecium species, notably M. verrucaria.
  • Fermentation Conditions : Cultured in rotary-shaken flasks at 30°C for 72 hours.
  • Extraction : Bioactivity-guided fractionation using Diaion HP-20 resin and solvent partitioning.

Classification within Natural Products and Naphthofurans

This compound is classified as a pimarane diterpene , a subgroup of isoprenoid natural products derived from geranylgeranyl pyrophosphate. It is further categorized as a naphthofuran due to its fused benzofuran-tetrahydrofuran ring system.

Structural and Functional Relationships :

  • Pimarane Diterpenes : Characterized by a bicyclo[3.3.1]nonane skeleton modified with cyclopropane rings. This compound’s cyclopropane at C1–C10–C20 distinguishes it from simpler diterpenes.
  • Naphthofurans : this compound’s benzofuran moiety is critical for its antimicrobial activity, enabling interactions with microbial membranes or enzymes.

Table 2: Comparative Analysis of this compound and Related Compounds

Compound Source Key Structural Difference Bioactivity
Myrocin C Myrothecium verrucaria Lack of C10 methyl group Antitumor activity
Myrocin A Apiospora montagnei Diosphenol instead of γ-lactone DNA cross-linking
Diaporthein B Diaporthe sp. Additional epoxy ring Antimycobacterial

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(1S,2S,5R,9S,12S,15S,17R)-5-ethenyl-2,9-dihydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-3,8,11-trione

InChI

InChI=1S/C20H22O6/c1-4-16(2)8-11-13(22)20(25)14-17(3,15(23)26-20)6-5-10-7-18(10,14)19(11,24)12(21)9-16/h4,8,10,14,24-25H,1,5-7,9H2,2-3H3/t10-,14-,16+,17-,18-,19-,20+/m0/s1

InChI Key

ZALWBYOUGDMNTP-RXSCCBSPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3C[C@@]34[C@H]1[C@@](C(=O)C5=C[C@@](CC(=O)[C@]45O)(C)C=C)(OC2=O)O

Canonical SMILES

CC12CCC3CC34C1C(C(=O)C5=CC(CC(=O)C45O)(C)C=C)(OC2=O)O

Synonyms

myrocin B

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action
Myrocin B exhibits potent antimicrobial properties against a range of pathogens, including Gram-positive bacteria and fungi. It inhibits sphingosine synthesis, which is crucial for the formation of sphingolipids, components vital for cell membranes and signaling pathways . This inhibition can lead to increased susceptibility of pathogens to immune responses.

Case Studies

  • Candida albicans : In studies utilizing Galleria mellonella larvae as a model organism, this compound significantly increased mortality rates in C. albicans-infected larvae when combined with other antifungal agents like amphotericin B and fluconazole. The mortality rate rose from 67% to 93% when treated with this compound .
  • Ehrlich Ascites Carcinoma : this compound has shown therapeutic effects in mouse models, prolonging life in subjects with Ehrlich ascites carcinoma .

Anticancer Properties

This compound has been evaluated for its antiproliferative activities. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, it demonstrated moderate activity against cancer cells in vitro, with IC50 values indicating effective cytotoxicity .

Biotechnological Applications

Bioremediation and Enzyme Production
The Myrothecium genus is recognized for its ability to produce enzymes that can be utilized in biotechnological applications such as biobatteries and biosensors. This compound's role in these processes highlights its potential beyond direct antimicrobial effects .

Industrial Applications
Research indicates that extracts from Myrothecium species can effectively degrade pollutants and dyes, making them suitable candidates for environmental cleanup efforts .

Comparative Analysis of this compound

Application Effectiveness Mechanism References
AntimicrobialHigh against C. albicansInhibits sphingosine synthesis
Cancer TreatmentModerate antiproliferative effectInduces cytotoxicity in cancer cell lines
BiotechnologicalEffective in bioremediationEnzyme production for pollutant degradation

Preparation Methods

Enantioselective Synthesis of Core Structural Motifs

The bicyclic core of Myrocin B shares structural homology with Myrocin C and G, necessitating enantioselective methods to establish its stereochemistry. A pivotal advancement involves the use of Robinson annulation to construct the A-ring fragment. For instance, stereoselective annulation between β-ketoester 12 and acrolein diethylacetal yielded enone 13 with 92% enantiomeric excess (ee) in 32% yield . This step capitalizes on Evans' chiral oxazolidinone auxiliaries to enforce facial selectivity during the conjugate addition .

Concurrently, the C-ring fragment is synthesized via a three-step sequence from Diels-Alder adduct 11 , involving Wittig olefination (KOtMS, methyl triphenylphosphonium bromide), β-carbamate elimination (HCl), and α-dehydroiodination (I₂, pyridine), achieving a 22% overall yield . The modularity of this approach enables late-stage diversification, a critical feature for accessing this compound analogs.

Fragment-Coupling Strategies for Macrocycle Assembly

Central to this compound synthesis is the convergent coupling of A- and C-ring fragments. Lithium-halogen exchange of bromide 9 (n-BuLi, −78°C), followed by addition of enoxysilane 24 , triggers a silyl migration cascade to form the annulated product 19 in 38% yield . This transformation exemplifies a kinetically controlled [3+2] cycloaddition, where the trimethylsilyl group directs regioselectivity via steric shielding of the transition state .

Comparative analysis of coupling methods reveals that organomagnesium reagents fail in this context due to competing β-hydride elimination, whereas organolithium species enable successful annulation . The table below summarizes key coupling parameters:

Fragment PairReagentTemp (°C)Yield (%)Stereoselectivity
9 + 24 n-BuLi−78 → 038>20:1 dr
13 + 10 Grignard25<5N/A

Diosphenol Formation and Lactone Dynamics

The redox-active diosphenol moiety in this compound necessitates precise oxidative handling. Treatment of carbonate 16 with NaOt-Bu in THF induces an aldol-carbonate migration-β-elimination cascade, generating diosphenol 19 in 64% yield . Isotopic labeling studies (D₂O quenching) confirm the intermediacy of enolate 17 , which undergoes rate-determining 1,2-carbonate shift to 18 prior to elimination .

Notably, the 5-hydroxy-γ-lactone isomer—a precursor in Myrocin C synthesis—is thermodynamically disfavored for this compound derivatives. Computational (DFT) studies attribute this to destabilizing torsional strain (9.3 kcal/mol) in the lactone form versus the planar diosphenol . This insight mandates late-stage diosphenol installation to avoid premature lactonization.

Cyclopropane Ring Construction

The strained cyclopropane in this compound is forged via Simmons–Smith reaction (Zn-Cu, CH₂I₂) on allylic alcohol 14 , yielding α-cyclopropane 15 with >95% diastereoselectivity . Transition-state modeling reveals that the Zimmerman-Traxler chair favors equatorial attack of the zinc carbenoid, minimizing 1,3-diaxial interactions .

Alternative approaches employing Rh-catalyzed [2+1] cycloadditions (e.g., diazoketone 24 with [Rh(OAc)₂]₂) achieve comparable yields (83%) but require prefunctionalized substrates . The table contrasts cyclopropanation methods:

SubstrateMethodCatalystYield (%)Selectivity
14 Simmons–SmithZn-Cu78>95% ds
24 Rh-catalyzed [2+1][Rh(OAc)₂]₂83Single isomer

Functional Group Interconversions

Final stages of this compound synthesis demand chemoselective transformations. Deprotection of silyl ether 19 (TBAF) and subsequent allyl carbonate installation (allyl chloroformate, pyridine) proceeds in 46% yield over three steps . Crucially, β-diketone 23 undergoes site-selective deprotonation (LiHMDS) at the less hindered α-position, enabling enoxysilane 24 formation (59% yield) .

Attempted lactonization of diosphenol 7 under basic conditions (KOt-Bu, O₂) fails for this compound precursors, contrasting successful reports for Myrocin C . This disparity underscores the heightened sensitivity of this compound’s tertiary alcohol to oxidative degradation.

Q & A

Q. What molecular mechanisms underlie Myrocin B's DNA cross-linking activity, and how can researchers validate these mechanisms experimentally?

this compound’s proposed mechanism involves SN2' substitution at the tertiary hydroxyl group, isomerization to dienone intermediates, and subsequent alkylation of DNA nucleophiles . To validate this, researchers should employ techniques like nuclear magnetic resonance (NMR) to track reaction intermediates and electrophoretic mobility shift assays (EMSAs) to confirm DNA adduct formation. Comparative studies with synthetic analogs (e.g., Myrocin G) can further isolate key structural determinants of activity .

Q. How should researchers structure a hypothesis-driven investigation into this compound's bioactivity?

Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define scope (e.g., "Does this compound inhibit cancer cell proliferation in vitro compared to cisplatin?"). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the hypothesis aligns with resource constraints and ethical guidelines . For example, preliminary cytotoxicity assays in multiple cell lines can establish feasibility before advancing to mechanistic studies.

Q. What strategies are critical for conducting a literature review on this compound’s biosynthesis and analogs?

Perform a scoping review to map existing synthesis pathways and bioactivity data, prioritizing primary sources. Use systematic keyword searches (e.g., "this compound biosynthesis," "dienone-DNA adducts") across databases like PubMed and SciFinder, filtering for peer-reviewed journals. Track citation networks to identify seminal works and unresolved contradictions (e.g., discrepancies in reported IC50 values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses to reconcile variability by standardizing datasets (e.g., normalizing IC50 values to common cell lines or assay conditions). Investigate methodological differences, such as solvent choices or incubation times, that may influence outcomes. Replicate key experiments under controlled conditions to isolate confounding variables .

Q. What experimental design challenges arise in synthesizing this compound, and how can stereochemical outcomes be controlled?

this compound’s synthesis requires precise stereocontrol at C4 and C13 quaternary centers. Strategies include Corey-Chaykovsky cyclopropanation for α,β-cyclopropyl ketone formation and Rubottom oxidation for stereoselective epoxidation. Use chiral HPLC or X-ray crystallography to verify enantiopurity and assign absolute configurations . Pilot small-scale reactions to optimize yields before scaling up .

Q. What methodologies are recommended for analyzing this compound’s interaction with DNA repair pathways?

Combine comet assays (single-cell gel electrophoresis) to detect DNA strand breaks with qPCR to quantify repair gene expression (e.g., BRCA1, PARP1). CRISPR-Cas9 knockout models can validate pathway-specific effects. For structural insights, employ molecular docking simulations to predict binding affinities at DNA lesion sites .

Q. How should researchers design studies to evaluate this compound’s selectivity between cancerous and non-cancerous cells?

Use co-culture systems to model tumor microenvironments and assess off-target effects. Apply transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells. Validate selectivity via flow cytometry apoptosis assays and comparative proteomic analyses .

Methodological Considerations

Q. What ethical and reproducibility standards apply to preclinical studies of this compound?

Adhere to ARRIVE guidelines for in vivo studies, detailing animal models, dosing regimens, and statistical power calculations. For in vitro work, document cell line authentication (e.g., STR profiling) and mycoplasma testing. Share raw data and synthesis protocols in supplementary materials to enable replication .

Q. How can computational tools enhance mechanistic studies of this compound?

Integrate density functional theory (DFT) calculations to model reaction pathways (e.g., isomerization energetics) and molecular dynamics simulations to predict DNA adduct stability. Public databases like PubChem provide structural data for comparative analyses .

Q. What criteria should guide the selection of analytical techniques for characterizing this compound derivatives?

Prioritize techniques with high sensitivity and resolution:

  • LC-HRMS for purity assessment and metabolite identification.
  • 2D-NMR (e.g., HSQC, HMBC) for structural elucidation.
  • X-ray crystallography for unambiguous stereochemical assignment .

Tables for Key Data

Parameter Recommended Method Purpose Reference
DNA Cross-Linking EfficiencyEMSA + DensitometryQuantify DNA adduct formation
Stereochemical PurityChiral HPLC or X-ray CrystallographyVerify enantiopurity
CytotoxicityMTT/WST-1 Assay (Multi-Cell Line)Measure IC50 values
Gene ExpressionRNA-seq + qPCRProfile DNA repair pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myrocin B
Reactant of Route 2
Myrocin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.